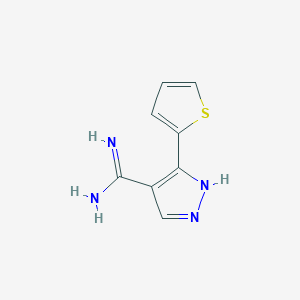

3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c9-8(10)5-4-11-12-7(5)6-2-1-3-13-6/h1-4H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRLGJUYFWSTAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ultrasound-Promoted Cyclocondensation Synthesis

A prominent and efficient method for synthesizing 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides (closely related to the target compound) involves the ultrasound-promoted cyclocondensation of thiophenylchalcones with aminoguanidine hydrochloride in the presence of potassium hydroxide (KOH) using ethanol as a green solvent.

- Reaction Conditions : The reaction is carried out in ethanol with aminoguanidine hydrochloride and KOH added to a solution of 3-aryl-1-(thiophen-2-yl)prop-2-en-1-ones (chalcones). The mixture is sonicated, which promotes the reaction at a temperature of 55–60 °C, typically completing within 15–35 minutes.

- Yields and Efficiency : This method yields the desired carboximidamides in good to excellent yields ranging from 62% to 95%. The sonochemical approach significantly reduces reaction time compared to conventional heating methods.

- Substrate Scope : The reaction tolerates various substituents on the aromatic ring, including electron-withdrawing groups (e.g., 3-NO2, 4-CF3) and electron-donating groups, although electron-withdrawing groups tend to shorten reaction times but may reduce yields slightly.

- Work-up and Purification : After sonication, the reaction mixture is cooled and acidified with 10% hydrochloric acid to precipitate the product salts. These are extracted with chloroform, dried over magnesium sulfate, and purified by recrystallization from ethyl acetate.

Table 1: Ultrasound-Promoted Cyclocondensation Reaction Data

| Entry | Substituent on Chalcone | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | H | 25 | 90 | Standard substrate |

| 2 | 3-NO2 | 15 | 62 | Electron-withdrawing, faster |

| 3 | 4-CF3 | 18 | 65 | Electron-withdrawing, faster |

| 4 | 4-CH3 | 30 | 88 | Electron-donating, slower |

| 5 | 4-OCH3 | 35 | 85 | Electron-donating, slower |

Note: Data adapted from Santos et al., 2017.

- Structural Confirmation : The synthesized compounds were characterized by IR, NMR (1H and 13C), and high-resolution mass spectrometry (HRMS), confirming the expected structures.

Conventional Cyclocondensation with Aminoguanidine Free Base

Prior to ultrasound-assisted methods, similar compounds were prepared by cyclocondensation of α,β-unsaturated ketones with aminoguanidine free base under conventional heating. These methods generally required longer reaction times and sometimes harsher conditions but laid the groundwork for the ultrasound-promoted improvements.

Summary of Research Findings

- Ultrasound-assisted cyclocondensation is a rapid, efficient, and green method for synthesizing 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides with good yields and short reaction times.

- The reaction tolerates a variety of substituents on the aromatic ring, influencing reaction time and yield.

- The method uses environmentally benign solvents (ethanol) and mild bases (KOH), enhancing sustainability.

- Characterization techniques confirm the structure and purity of the synthesized compounds.

- These compounds show promising biological activity, particularly against leukemia cell lines, underscoring the importance of efficient synthetic methods.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the carboximidamide group.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide serves as an essential building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in the development of novel materials and pharmaceuticals.

Material Science

In material science, this compound is being investigated for its potential use in organic semiconductors. Its electronic properties, attributed to the thiophene and pyrazole moieties, make it suitable for applications in electronic devices and sensors.

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide may function as an enzyme inhibitor or receptor modulator. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating diseases related to enzyme dysfunctions or receptor malfunctions.

Therapeutic Properties

The compound has been explored for its anti-inflammatory and anticancer activities. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes, indicating its potential as an anti-inflammatory agent. Additionally, some derivatives have demonstrated efficacy in inducing apoptosis in cancer cells, highlighting its anticancer potential .

A comparative analysis of related pyrazole compounds reveals variations in biological activities based on structural modifications. The following table summarizes findings from various studies:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethyl)-3-methylpyrazole | Methyl group instead of thiophene | Anti-inflammatory |

| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group at different position | Antimicrobial |

| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexyl instead of cyclopropyl | Analgesic properties |

This table illustrates how variations in substituents can significantly influence biological activity, emphasizing the importance of structural features in drug design.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of pyrazole derivatives:

Inhibition Studies

A series of pyrazole derivatives were evaluated for their ability to inhibit tobacco mosaic virus (TMV), showing promising results particularly with compounds exhibiting similar structural features to 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide .

Pesticidal Activity

Certain pyrazole derivatives have demonstrated significant lethal activity against agricultural pests, suggesting potential applications in pest control. This highlights the versatility of pyrazole compounds beyond medicinal uses .

Pharmacokinetic Profiles

Research into the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds indicates favorable profiles that could translate into clinical effectiveness for 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide. This is crucial for developing new therapeutic agents with optimal bioavailability and efficacy .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs can be categorized based on core heterocycles (pyrazole vs. triazine) and substituent effects:

Table 1: Structural and Functional Comparisons

Key Observations:

- Core Heterocycle Influence : Pyrazole derivatives (e.g., carboxaldehyde analogs) are often precursors for complex heterocyclic systems, while triazine-based compounds like D41 exhibit direct biological activity . The carboximidamide group in the target compound may enhance stability or receptor-binding affinity compared to aldehydes.

- Substituent Effects : Thiophene substituents are common in both pyrazole and triazine derivatives. In D41, the thiophene-allylsulfanyl combination disrupts bacterial survival under predation, suggesting that electronic or steric effects from thiophene could modulate biological interactions .

Crystallographic and Computational Analysis

Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For example:

- Pyrazole-carboximidamide’s hydrogen-bonding capacity (via -NH₂ groups) may lead to distinct packing patterns compared to triazine derivatives like D41.

- SHELX software () is widely used for small-molecule refinement, suggesting that structural data for the target compound (if available) would likely rely on these methods .

Biological Activity

3-(Thiophen-2-yl)-1H-pyrazole-4-carboximidamide is a compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene moiety and a carboximidamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide. Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

In a comparative study, the compound exhibited significant inhibition of TNF-α production in peritoneal macrophages, suggesting its potential as an anti-inflammatory agent comparable to standard treatments like dexamethasone .

2. Antimicrobial Activity

Preliminary studies suggest that 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide displays promising antimicrobial properties against various bacterial strains. Its activity was assessed against common pathogens, indicating potential applications in treating infections.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

3. Anticancer Potential

Research has also focused on the anticancer properties of pyrazole derivatives. Studies involving molecular docking indicate that compounds similar to 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide may interact effectively with key targets involved in cancer proliferation.

Table 3: Anticancer Activity

The compound demonstrated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of pyrazole derivatives:

- Inhibition Studies : A series of pyrazole derivatives were evaluated for their ability to inhibit tobacco mosaic virus (TMV), showing promising results particularly with compounds exhibiting structural similarities to our compound of interest .

- Pesticidal Activity : Some pyrazole derivatives demonstrated significant lethal activity against agricultural pests, suggesting potential applications in pest control .

Q & A

Q. How can researchers optimize the synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carboximidamide to maximize yield and purity?

- Methodological Answer : Optimization requires systematic variation of solvents, catalysts, and reaction conditions. For example, polar aprotic solvents (e.g., DMF) and catalysts like copper(I) iodide can enhance cyclization efficiency in pyrazole derivatives. Sodium azide, commonly used in click chemistry, may facilitate intermediate steps . Statistical Design of Experiments (DoE) is critical: fractional factorial designs can reduce the number of trials while identifying key parameters (e.g., temperature, stoichiometry). Post-synthesis, HPLC and NMR validate purity and structural integrity .

Q. What purification and characterization techniques are essential for validating this compound?

- Methodological Answer : Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Characterization requires:

- 1H/13C NMR : To confirm the thiophene and pyrazole moieties, focusing on aromatic proton shifts (δ 7.0–8.5 ppm) and carboximidamide signals (δ ~160 ppm) .

- HPLC : To assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Q. How can researchers design initial biological activity screenings for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to pyrazole derivatives (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves (0.1–100 µM) to determine IC50 values. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility. Solubility in DMSO/PBS should be validated via dynamic light scattering (DLS) to avoid false negatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, identifying energetically favorable intermediates. For instance, discrepancies in carboximidamide stability under acidic conditions may arise from protonation states at the imine group. Comparative analysis of Fukui indices can predict electrophilic/nucleophilic sites, reconciling experimental data with theoretical models .

Q. What advanced statistical methods are recommended for optimizing multi-step synthesis with conflicting yield data?

- Methodological Answer : Apply Response Surface Methodology (RSM) with a central composite design to model nonlinear relationships between variables. For conflicting datasets, Bayesian optimization can integrate prior experimental data to refine parameter spaces. Contradictions in solvent effects (e.g., DMF vs. THF) may require multivariate ANOVA to isolate confounding factors .

Q. How can researchers elucidate the reaction mechanism of carboximidamide formation in this compound?

- Methodological Answer : Use isotopic labeling (e.g., 15N-ammonia) to track nitrogen incorporation into the carboximidamide group. In situ FTIR or Raman spectroscopy monitors intermediate species (e.g., nitriles or amidines). Kinetic studies under varying temperatures and pressures can distinguish between concerted (one-step) vs. stepwise mechanisms .

Q. What strategies are effective for predicting structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donor/acceptor counts. For example, substituting the thiophene ring with electron-withdrawing groups (e.g., -CF3) may enhance binding to hydrophobic enzyme pockets. Validate predictions via synthesis and enzymatic assays .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer : Conduct cross-platform validation using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Normalize data to internal standards and apply Bland-Altman plots to assess inter-assay variability. Contradictions may arise from differences in cell lines or protein isoforms; CRISPR-edited isogenic cell lines can isolate target-specific effects .

Methodological Tools and Frameworks

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.